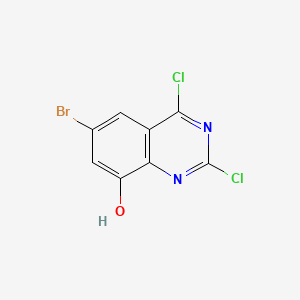

6-Bromo-2,4-dichloroquinazolin-8-ol

Description

6-Bromo-2,4-dichloroquinazolin-8-ol (CAS: 1036757-57-9) is a halogenated quinazoline derivative with the molecular formula C₈H₄BrClN₂O and a molecular weight of 259.49 g/mol . Its structure features a bromine atom at position 6, chlorine atoms at positions 2 and 4, and a hydroxyl group at position 8. The hydroxyl group at position 8 enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

Molecular Formula |

C8H3BrCl2N2O |

|---|---|

Molecular Weight |

293.93 g/mol |

IUPAC Name |

6-bromo-2,4-dichloroquinazolin-8-ol |

InChI |

InChI=1S/C8H3BrCl2N2O/c9-3-1-4-6(5(14)2-3)12-8(11)13-7(4)10/h1-2,14H |

InChI Key |

ZWJQBJCXWGBPOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)O)Br |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Outline:

| Step | Reagents and Conditions | Description | Yield/Remarks |

|---|---|---|---|

| 1. Formation of 2,4-dichloroquinazoline core | Starting from isatin-3-oximes and tris(4-methoxyphenyl)phosphine oxide in chlorobenzene solvent, heated to 120 °C | Cyclization to form 2,4-dichloroquinazoline scaffold | Purification by column chromatography |

| 2. Bromination at 6-position | N-bromosuccinimide (NBS) in acetonitrile | Selective bromination at position 6 | High regioselectivity |

| 3. Hydroxylation at 8-position | Hydroxylation via nucleophilic substitution or oxidation methods | Introduction of hydroxyl group at 8-position | Requires controlled conditions to avoid side reactions |

This synthetic route involves careful control of reaction conditions to ensure selective halogenation and hydroxylation. The use of N-bromosuccinimide (NBS) is well documented for selective bromination of quinazoline derivatives.

Industrially Viable Preparation Method from Patent Literature

A patent (CN106432073B) describes a three-step synthetic route for preparation of 6-bromo-4-chloroquinoline derivatives, which shares structural similarity with quinazoline compounds and can inform strategies for preparing this compound.

Patent-Described Synthetic Steps:

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Michael addition | 4-bromoaniline + ethyl propiolate in methanol under nitrogen at 30–50 °C | Stirring and solvent removal | 3-(4-bromoaniline) ethyl acrylate | Not specified |

| 2. Cyclization | 3-(4-bromoaniline) ethyl acrylate dissolved in diphenyl ether, heated at 200–220 °C | Heating for 2–10 hours, precipitation with petroleum ether | 6-bromoquinoline-4(1H)-one | 77–81% |

| 3. Chlorination | 6-bromoquinoline-4(1H)-one + phosphorus trichloride in toluene, reflux | 2 hours reflux, cooling, filtration | 6-bromo-4-chloroquinoline | 91–92% |

While this patent focuses on quinoline derivatives, the methodology of cyclization and chlorination can be adapted to quinazoline systems, especially for installing chlorine atoms at 2- and 4-positions and bromine at 6-position. The hydroxyl group at position 8 may be introduced via subsequent oxidation or substitution reactions.

Experimental Data and Reaction Conditions Summary

| Parameter | Details | Notes |

|---|---|---|

| Bromination agent | N-bromosuccinimide (NBS) | Selective for 6-position bromination in quinazoline ring |

| Chlorination agent | Phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) | Used for chlorination at 2- and 4-positions |

| Solvents | Methanol, diphenyl ether, toluene, acetonitrile | Choice depends on reaction step |

| Temperature range | 30 °C to 220 °C | Lower temperatures for Michael addition, higher for cyclization |

| Reaction time | 2–10 hours depending on step | Longer times favor complete cyclization |

| Purification | Filtration, recrystallization, column chromatography | Purity critical for pharmaceutical applications |

| Yield | 70–90% for key steps | High yields reported in patent and literature |

Analytical Characterization of this compound

- Molecular Formula: C8H3BrCl2N2O

- Molecular Weight: 293.932 g/mol

- Physical State: Off-white solid

- Boiling Point: Predicted ~330 °C

- Density: Predicted ~1.85 g/cm³

- Solubility: Slightly soluble in water

- Storage: Inert atmosphere, freezer storage below -20 °C recommended

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation of quinazoline scaffold | Isatin-3-oximes, tris(4-methoxyphenyl)phosphine oxide | NBS, PCl3 | 120 °C cyclization, room temp bromination, reflux chlorination | High selectivity, well-characterized intermediates | Multi-step, requires careful control |

| Quinoline derivative adaptation (Patent CN106432073B) | 4-bromoaniline, ethyl propiolate | Diphenyl ether, PCl3 | 30–220 °C, reflux | High yield, industrial scalability | Needs adaptation for quinazolin-8-ol |

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dichloroquinazolin-8-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides .

Scientific Research Applications

Synthetic Methods

The synthesis of 6-Bromo-2,4-dichloroquinazolin-8-ol typically involves several approaches:

- Halogenation Reactions : The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution.

- Cross-Coupling Reactions : Metal-catalyzed cross-coupling techniques are employed to generate diverse derivatives with enhanced biological activities .

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that quinazoline derivatives exhibit significant inhibition of various protein kinases involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against several cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Study : A derivative of this compound was evaluated for its activity against MDA-MB-231 breast cancer cells, demonstrating an IC50 value of 2.29 μM, indicating potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antibacterial and antifungal activities. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria as well as certain fungal strains.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Other Quinazoline Derivatives | Antifungal | Candida albicans |

Applications in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further functionalization makes it a valuable building block in organic chemistry.

Use in Agrochemicals

The compound is also being explored for applications in developing new agrochemical products that target specific pests or diseases affecting crops .

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloroquinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-Bromo-2-chloro-8-methoxyquinazoline (CAS: 953039-14-0)

- Molecular Formula : C₉H₆BrClN₂O

- Key Differences : The hydroxyl group at position 8 is replaced by a methoxy (-OCH₃) group.

- Reactivity: Lacks hydrogen-bond donor capability, reducing interactions in biological targets compared to the hydroxyl analog.

- Applications : Used in Suzuki coupling reactions for pharmaceutical intermediates .

4-Bromo-6-chloroquinazolin-2-ol (CAS: 1781352-69-9)

- Molecular Formula : C₈H₄BrClN₂O (isomer of the target compound).

- Key Differences : Bromine and chlorine substituents are at positions 4 and 6, respectively, with a hydroxyl group at position 2.

- Impact :

6-Bromo-8-fluoroquinazolin-4-ol (CAS: 1209498-47-4)

- Molecular Formula : C₈H₄BrFN₂O

- Key Differences : A fluorine atom replaces the chlorine at position 8, and the hydroxyl group is at position 4.

- Bioavailability: Fluorine can improve metabolic stability and bioavailability in drug design .

6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8)

- Molecular Formula : C₉H₇BrN₂O

- Key Differences : A methyl group replaces the chlorine at position 4.

- Hydrophobicity: Enhances lipophilicity, favoring interactions with hydrophobic protein pockets .

6-Bromo-2-chloroquinazolin-4-amine (CAS: 111218-89-4)

- Molecular Formula : C₈H₅BrClN₃

- Key Differences : The hydroxyl group is replaced by an amine (-NH₂) at position 4.

- Impact: Basicity: Amine group increases basicity, altering pH-dependent solubility. Hydrogen Bonding: Acts as both donor and acceptor, enabling diverse intermolecular interactions .

Structural and Functional Analysis

Positional Isomerism

Functional Group Effects

- Hydroxyl vs. Methoxy : Hydroxyl groups enhance solubility in polar solvents (e.g., water) but reduce stability under acidic conditions. Methoxy groups improve stability but decrease polarity .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 6-Bromo-2,4-dichloroquinazolin-8-ol | 1036757-57-9 | C₈H₄BrClN₂O | 259.49 | 6-Br, 2,4-Cl, 8-OH |

| 6-Bromo-2-chloro-8-methoxyquinazoline | 953039-14-0 | C₉H₆BrClN₂O | 273.51 | 6-Br, 2-Cl, 8-OCH₃ |

| 4-Bromo-6-chloroquinazolin-2-ol | 1781352-69-9 | C₈H₄BrClN₂O | 259.49 | 4-Br, 6-Cl, 2-OH |

| 6-Bromo-8-fluoroquinazolin-4-ol | 1209498-47-4 | C₈H₄BrFN₂O | 243.03 | 6-Br, 8-F, 4-OH |

Q & A

Basic: What are the optimal reaction conditions for synthesizing 6-Bromo-2,4-dichloroquinazolin-8-ol, and how can yield be improved?

Methodological Answer:

Synthesis typically involves halogenation and substitution reactions. Key parameters include:

- Temperature: Reactions at elevated temperatures (e.g., 90°C) enhance kinetics but require monitoring for decomposition .

- Solvent: Polar aprotic solvents like isopropanol improve solubility of intermediates, as seen in analogous quinazoline syntheses .

- Catalysts/Additives: Use of DIPEA (diisopropylethylamine) as a base facilitates deprotonation and nucleophilic substitution .

- Purification: Combiflash column chromatography (0–15% EtOAc/heptane gradient) effectively isolates the product, with TLC monitoring to confirm reaction completion .

Yield Optimization:

- Increase reagent stoichiometry (e.g., 1.2 equivalents of bromo-aniline derivatives) to drive reactions to completion .

- Pre-purify intermediates to reduce side-product formation.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., doublets for adjacent protons) and chemical shifts (e.g., aromatic protons at δ 7.3–8.8 ppm) .

- DEPT-135: Differentiates CH₃, CH₂, and CH groups in complex spectra.

- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular weight (e.g., [M+1]+ at m/z 378.1) and check for impurities .

- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic patterns (e.g., bromine’s 1:1 isotopic signature).

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvent effects and transition states to optimize reaction pathways.

- AI-Driven Tools: Platforms like COMSOL Multiphysics integrate reaction parameters (e.g., temperature gradients) to model outcomes .

- Validation: Cross-check computational results with experimental data (e.g., kinetic studies) to refine models .

Advanced: How should researchers resolve contradictions in reported stability or reactivity data for this compound?

Methodological Answer:

- Systematic Review: Analyze variables across studies (e.g., solvent polarity, humidity) using meta-analysis frameworks .

- Controlled Replication: Reproduce conflicting experiments under identical conditions, emphasizing in situ monitoring (e.g., Raman spectroscopy for intermediate tracking).

- Theoretical Alignment: Reconcile discrepancies by linking observations to mechanistic theories (e.g., steric effects vs. electronic influences) .

Advanced: What factorial design strategies are effective for studying multi-variable impacts on synthesis?

Methodological Answer:

- Full Factorial Design: Test all combinations of variables (e.g., temperature: 70°C vs. 90°C; solvent: DMF vs. IPA) to identify interactions .

- Response Surface Methodology (RSM): Optimize variables (e.g., catalyst loading, time) using a central composite design .

- Data Analysis: Apply ANOVA to distinguish significant factors (p < 0.05) and construct predictive models for yield .

Advanced: How can empirical findings on bioactivity be linked to theoretical frameworks in medicinal chemistry?

Methodological Answer:

- Structure-Activity Relationship (SAR): Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using regression models .

- Molecular Docking: Simulate ligand-receptor interactions (e.g., quinazoline derivatives with kinase targets) to validate hypotheses .

- Mechanistic Studies: Use isotopic labeling (e.g., ¹⁸O) to trace metabolic pathways and align with theoretical degradation models .

Advanced: What strategies minimize side reactions in multi-step syntheses using this compound as an intermediate?

Methodological Answer:

- Protecting Groups: Temporarily block reactive sites (e.g., hydroxyl groups) with TMS or Boc groups during subsequent steps .

- Regioselective Catalysis: Employ transition-metal catalysts (e.g., Pd/Cu) to direct coupling reactions (e.g., Suzuki-Miyaura) .

- In-Line Purification: Use flow chemistry systems to remove by-products between steps, ensuring high-purity intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.